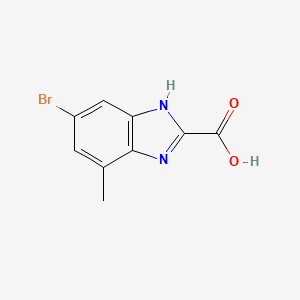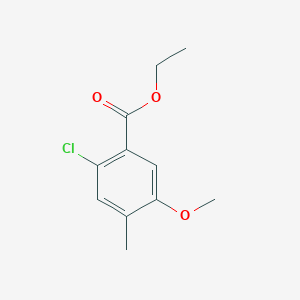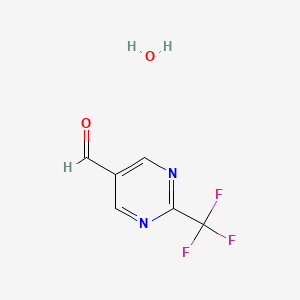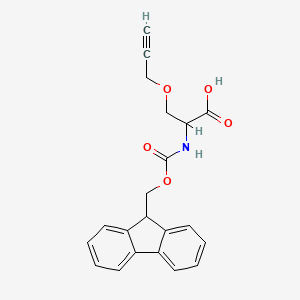
(S)-2-(Fmoc-amino)-3-(2-propyn-1-yloxy)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is a specialized compound used in various scientific research fields. It is a derivative of propionic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a propargyloxy group. This compound is particularly valuable in peptide synthesis and other biochemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of the Propargyloxy Group: The propargyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the Propionic Acid Derivative: The final step involves the formation of the propionic acid derivative through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino and propargyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid, such as alcohols, amines, aldehydes, and carboxylic acids. These derivatives are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of novel pharmaceuticals and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid involves its interaction with various molecular targets and pathways. The Fmoc group serves as a protecting group, allowing selective reactions at the amino and propargyloxy groups. The propargyloxy group can participate in click chemistry reactions, forming stable triazole linkages. These properties make the compound a versatile tool in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Fmoc-2-amino-3-hydroxy-propionic acid: Similar structure but with a hydroxy group instead of a propargyloxy group.
(S)-Fmoc-2-amino-3-methoxy-propionic acid: Features a methoxy group instead of a propargyloxy group.
(S)-Fmoc-2-amino-3-ethoxy-propionic acid: Contains an ethoxy group instead of a propargyloxy group.
Uniqueness
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is unique due to the presence of the propargyloxy group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications and the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEQAPLSYFNSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
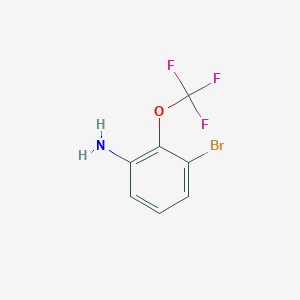

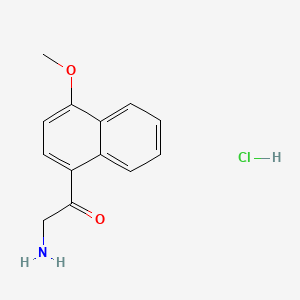
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)


![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
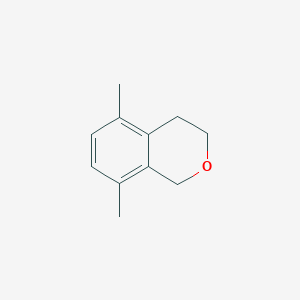
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
